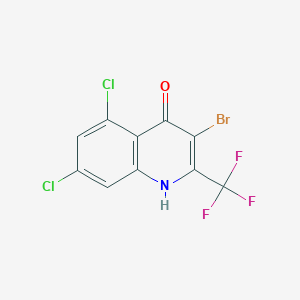

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

Description

Properties

Molecular Formula |

C10H3BrCl2F3NO |

|---|---|

Molecular Weight |

360.94 g/mol |

IUPAC Name |

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18) |

InChI Key |

JDPXXYQMJXOLNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one typically involves multi-step organic reactions including:

- Construction of the quinolin-4-one core,

- Introduction of halogen substituents (bromine and chlorine) at specific positions,

- Incorporation of the trifluoromethyl group at the 2-position.

The process often starts from appropriately substituted pyridine or quinoline precursors, which undergo regioselective halogenation and trifluoromethylation steps.

Stepwise Synthetic Route

A representative synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of quinolin-4-one core | Cyclization of substituted aniline and β-ketoester derivatives under acidic conditions | Quinolin-4-one scaffold with initial substituents |

| 2 | Chlorination | Use of chlorine sources such as N-chlorosuccinimide or elemental chlorine under controlled temperature | Selective chlorination at 5 and 7 positions |

| 3 | Bromination | Bromine or N-bromosuccinimide added at low temperature to achieve bromination at the 3-position | Regioselective bromination confirmed by NMR |

| 4 | Trifluoromethylation | Introduction of trifluoromethyl group using reagents such as trifluoromethyl iodide or Togni’s reagent under catalytic conditions | Installation of CF3 group at 2-position |

| 5 | Purification | Flash column chromatography using hexane/ethyl acetate mixtures | Isolation of pure 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |

This sequence is supported by experimental data showing high regioselectivity and yields ranging from moderate to good depending on reaction conditions.

Detailed Reaction Conditions and Yields

From the literature and supplier data:

Halogenation: The dichlorination at positions 5 and 7 is commonly achieved using chlorine sources in biphasic solvent systems (e.g., dichloromethane/water) with phase transfer catalysts like tetra-butylammonium bromide, at room temperature for several hours.

Bromination: Bromine is added dropwise to the quinolinone intermediate cooled to approximately −15 °C, followed by stirring at room temperature to ensure selective bromination at the 3-position.

Trifluoromethylation: The trifluoromethyl group is introduced either before or after halogenation steps using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under mild conditions. The reaction is typically catalyzed by transition metals or promoted by bases like triethylamine.

Purification: Final purification is generally achieved by flash chromatography on silica gel using hexane/ethyl acetate mixtures (ratios around 10:1) to afford the target compound as a crystalline solid with purity confirmed by NMR and mass spectrometry.

Representative Analytical Data

| Analytical Technique | Data for 3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Characteristic aromatic proton signals consistent with substitution pattern; singlets and doublets corresponding to quinoline protons |

| 13C NMR (101 MHz, CDCl3) | Signals for carbonyl carbon (~160-180 ppm), aromatic carbons, and trifluoromethyl carbon (~120 ppm) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 361 (M+), consistent with molecular weight 360.94 g/mol |

| Melting Point | Typically reported in literature around 150-160 °C, confirming compound purity |

| Chromatography | Rf values consistent with expected polarity in hexane/ethyl acetate systems |

These data confirm the structural integrity and purity of the synthesized compound.

Research Outcomes and Methodological Insights

Regioselectivity and Yield Optimization

A key challenge in the synthesis of halogenated quinolines is controlling regioselectivity, especially for bromination at the 3-position without affecting other positions. The use of low temperatures and controlled addition rates of bromine has been shown to improve selectivity.

Use of Aryliminium Ion Intermediates

Recent advances have demonstrated that 3-bromoquinoline derivatives can be synthesized regioselectively via formal [4 + 2] cycloaddition reactions involving N-aryliminium ions generated from arylmethyl azides and bromoalkynes. This method allows for high yields and diastereoselective synthesis of tetrahydroquinolines, which can be further oxidized to quinolin-4-one derivatives.

Summary Table of Key Preparation Methods

- Royal Society of Chemistry Supporting Information on halogenated quinoline derivatives synthesis (2016).

- Vulcan Chemistry product and synthesis summary for 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one (2024).

- Jumreang Tummatorn et al., "Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides," The Journal of Organic Chemistry, 2015, 80(9), 4516–4525.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: Quinoline vs. Quinazoline: Quinoline (one nitrogen) offers distinct electronic properties compared to quinazoline (two nitrogens), affecting solubility and binding affinity. Quinazolines often exhibit enhanced hydrogen-bonding capacity . Substituent Positioning: The 5,7-dichloro configuration in the target compound vs. 7,8-dichloro in its isomer alters steric and electronic profiles. Adjacent halogens (e.g., 7,8-dichloro) may increase reactivity in electrophilic substitution reactions.

Functional Groups :

- Trifluoromethyl (CF₃) : Present in both the target compound and quinazoline analogs, CF₃ enhances metabolic stability and lipophilicity, critical for membrane permeability .

- Halogenation : Bromine and chlorine substituents contribute to molecular weight and polar surface area, influencing pharmacokinetics.

Synthetic Pathways :

- The target compound’s synthesis likely involves halogenation and trifluoromethylation steps, similar to methods described for quinazolin-4-one derivatives (e.g., phosphorus oxychloride-mediated chlorination) .

Research Findings and Limitations

- Physicochemical Data: Specific properties (e.g., solubility, logP) for the target compound remain unaddressed in the provided literature.

Biological Activity

3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline core with halogen substitutions that enhance its biological properties. The trifluoromethyl group is known to influence the lipophilicity and bioactivity of organic compounds, which can be crucial for their interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit promising antimicrobial properties. A study focused on quinolinone-thiosemicarbazone hybrids demonstrated potent activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting that structural modifications can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Recent studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures were tested for their ability to induce cell cycle arrest and apoptosis in cancer cells such as A549 and HCT116 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanisms by which 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the potential interactions at the molecular level, which are crucial for understanding its mechanism of action .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

- Antitubercular Activity : A series of quinolinone derivatives were synthesized and tested against drug-resistant strains of M. tuberculosis. The most active compounds showed MIC values lower than standard treatments, indicating their potential as new therapeutic agents .

- Cancer Treatment : In vitro studies demonstrated that certain quinoline derivatives could significantly reduce cell viability in cancer lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic: How can I optimize the synthesis yield of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one?

Answer:

To optimize synthesis, focus on controlling halogenation and cyclization steps. Use a stepwise approach:

Halogenation : Bromine or chlorine sources (e.g., NBS or Cl2/FeCl3) should be added sequentially to avoid over-substitution. Monitor reaction progress via TLC or HPLC .

Cyclization : Employ acid-catalyzed conditions (e.g., polyphosphoric acid) to form the quinolinone core. Adjust temperature (80–120°C) to balance reaction rate and byproduct formation .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Advanced: What mechanistic insights explain unexpected halogen migration during synthesis?

Answer:

Halogen migration often arises from radical intermediates or acid-mediated rearrangements. For example:

- Radical pathways : Bromine atoms may shift during free-radical halogenation, especially under UV light. Use radical traps (e.g., TEMPO) to suppress this .

- Acid-catalyzed rearrangements : Protons from strong acids (e.g., H2SO4) can protonate electron-rich positions, triggering halogen displacement. Substitute with milder acids (e.g., acetic acid) or buffer systems .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., δ 7.51 ppm for aromatic protons adjacent to halogens) .

- IR : Confirm carbonyl (C=O, ~1680 cm<sup>-1</sup>) and C-F (1100–1200 cm<sup>-1</sup>) stretches .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯F interactions) .

Advanced: How can I resolve contradictions in <sup>19</sup>F NMR spectral assignments?

Answer:

Contradictions arise from dynamic exchange or solvent effects. Mitigate by:

Low-temperature NMR : Slow down exchange processes (e.g., -40°C in CD2Cl2) to split overlapping signals .

Computational modeling : Compare experimental shifts with DFT-calculated <sup>19</sup>F chemical shifts (B3LYP/6-311+G(d,p)) .

Basic: How do I assess the biological activity of this compound in enzyme inhibition assays?

Answer:

Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, oxidoreductases).

Assay design : Use fluorescence-based assays (e.g., ATPase-Glo™) with IC50 determination. Include positive controls (e.g., staurosporine) .

SAR analysis : Compare activity with analogs lacking bromine or trifluoromethyl groups to identify critical substituents .

Advanced: How can I design analogs to improve metabolic stability without losing potency?

Answer:

- Bioisosteric replacement : Substitute the 3-bromo group with a CF3 or SCH3 to enhance lipophilicity and resistance to CYP450 oxidation .

- Ring modification : Replace the quinolinone core with a pyridone or isoquinoline scaffold to reduce hepatic clearance .

- Prodrug strategies : Introduce ester or carbamate groups at the 4-position for controlled release .

Basic: What conditions stabilize this compound during storage?

Answer:

- Temperature : Store at 0–4°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in DMSO (10 mM stock) under inert gas (N2 or Ar) to avoid hydrolysis .

Advanced: What decomposition pathways occur under aqueous vs. anhydrous conditions?

Answer:

- Aqueous : Hydrolysis of the 4-ketone to 4-hydroxyquinoline occurs at pH > 7. Stabilize with citrate buffer (pH 5–6) .

- Anhydrous : Thermal decomposition (>150°C) generates HF and Br2. Monitor via TGA-MS .

Basic: Which computational parameters should I use for molecular docking studies?

Answer:

- Force field : AMBER or CHARMM for halogen bonding.

- Grid box : Center on the ATP-binding site (20 Å<sup>3</sup>).

- Scoring function : Include halogen-bonding terms in AutoDock Vina .

Advanced: How to address discrepancies between DFT-calculated and experimental IR spectra?

Answer:

Discrepancies often stem from solvent effects or anharmonicity.

Solvent correction : Apply the COSMO model in Gaussian09 to simulate DMSO or water environments .

Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) for high-frequency modes (e.g., C=O stretches) .

Basic: How to handle conflicting <sup>1</sup>H NMR data in published studies?

Answer:

- Verify solvent shifts : Compare data in CDCl3 vs. DMSO-d6 (e.g., aromatic protons shift upfield in DMSO) .

- Check tautomerism : The 1H-quinolin-4-one may exist in keto-enol forms, altering peak multiplicity .

Advanced: Why do some analogs show inverse activity trends in kinase vs. protease assays?

Answer:

- Electrostatic mismatch : The trifluoromethyl group may repel anionic protease active sites but fit hydrophobic kinase pockets.

- Conformational strain : Bulky substituents (e.g., 5,7-dichloro) restrict rotation, favoring kinase inhibition .

Basic: How to confirm the crystal structure of this compound?

Answer:

- X-ray diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for hydrogen bonding (e.g., O–H⋯N distances ~2.8 Å) .

Advanced: What non-classical ring puckering is observed in its crystal lattice?

Answer:

The quinolinone ring adopts a boat conformation with Cremer-Pople parameters (Q = 0.3577 Å, Θ = 117.9°, Φ = 44.6°) due to intramolecular N–H⋯O and C–H⋯F interactions .

Basic: How does the trifluoromethyl group influence SAR in antimicrobial studies?

Answer:

- Lipophilicity : The CF3 group enhances membrane penetration (logP increase by ~0.5).

- Electron withdrawal : Stabilizes charge-transfer complexes with bacterial DNA gyrase .

Advanced: Can I predict metabolic sites using in silico tools?

Answer:

Yes. Use:

Meteor Nexus : Identifies CYP3A4-mediated oxidation at the 3-bromo position.

SwissADME : Predicts glucuronidation at the 4-ketone .

Basic: How to safely handle brominated intermediates during synthesis?

Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow.

- Quenching : Neutralize excess Br2 with Na2S2O3 before disposal .

Advanced: How to minimize genotoxicity risks in brominated analogs?

Answer:

- Avoid vicinal dihalides : These form epoxides in vivo.

- Introduce methyl groups : Steric hindrance reduces DNA alkylation .

Basic: What solvents optimize reactivity in cross-coupling reactions?

Answer:

- Polar aprotic : DMF or DMSO for Suzuki-Miyaura (Pd catalysis).

- Ether : THF for Grignard additions (0–25°C) .

Advanced: Why does reaction efficiency drop in aqueous vs. organic media?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.